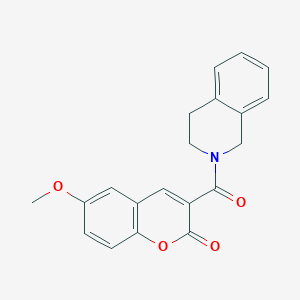

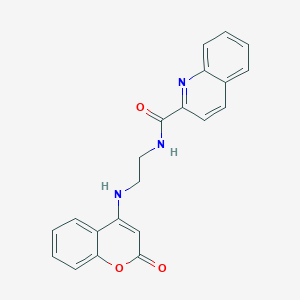

3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-6-methoxy-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that includes a 3,4-dihydro-2(1H)-quinolinone moiety . This is a heterocyclic compound with a pyrimidine moiety in the ring nucleus .

Synthesis Analysis

While specific synthesis methods for this compound are not available, 3,4-dihydro-2(1H)-quinolinones have been synthesized using various methods . One such method involves a three-component Biginelli reaction, which combines an aldehyde, a β-ketoester, and urea .

Aplicaciones Científicas De Investigación

I conducted several searches to find specific scientific research applications for the compound “3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-6-methoxy-2H-chromen-2-one”, also known as “6-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one”. However, there is limited publicly available information on this particular compound.

- Antibacterial Agents : Compounds in this class have been used to prepare potent bicyclic peptide deformylase inhibitors with antibacterial effects .

- Synthetic Chemistry : They serve as building blocks for synthesizing various heterocyclic compounds with potential pharmacological properties .

- Neurodegenerative Disease Research : THIQ-based compounds have shown activities against neurodegenerative disorders .

Safety and Hazards

Mecanismo De Acción

Target of Action

The compound, also known as 6-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one, exhibits a variety of activities in both peripheral and central tissues . It is known to interact with several targets, including phosphodiesterase , β-adrenergic receptors , vasopressin receptors , and serotonin and dopamine receptors . These targets play crucial roles in various physiological processes, including signal transduction, neurotransmission, and regulation of blood pressure.

Mode of Action

The compound’s interaction with its targets leads to a range of biochemical changes. For instance, its phosphodiesterase inhibition activity can increase the levels of cyclic AMP or cyclic GMP in cells, leading to altered cell signaling . Its antagonistic action on vasopressin receptors can influence water balance and blood pressure . The compound’s interaction with serotonin and dopamine receptors can affect mood and behavior .

Biochemical Pathways

The compound’s actions can affect multiple biochemical pathways. For instance, its phosphodiesterase inhibition activity can influence the cAMP and cGMP signaling pathways , leading to a variety of downstream effects . Its antagonistic action on vasopressin receptors can affect the vasopressin signaling pathway , influencing water balance and blood pressure . Its interaction with serotonin and dopamine receptors can impact the serotonin and dopamine signaling pathways , potentially affecting mood and behavior .

Result of Action

The compound’s actions result in a variety of molecular and cellular effects. For instance, its phosphodiesterase inhibition activity can lead to increased levels of cyclic AMP or cyclic GMP in cells, altering cell signaling . Its antagonistic action on vasopressin receptors can lead to changes in water balance and blood pressure . Its interaction with serotonin and dopamine receptors can lead to changes in mood and behavior .

Propiedades

IUPAC Name |

3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-methoxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c1-24-16-6-7-18-15(10-16)11-17(20(23)25-18)19(22)21-9-8-13-4-2-3-5-14(13)12-21/h2-7,10-11H,8-9,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGMNDVRUXFTTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCC4=CC=CC=C4C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

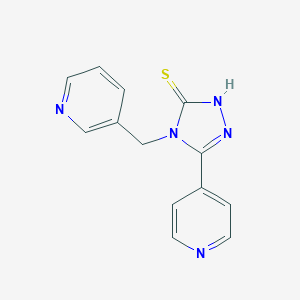

![2-{[4-(3-hydroxypropyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B508673.png)

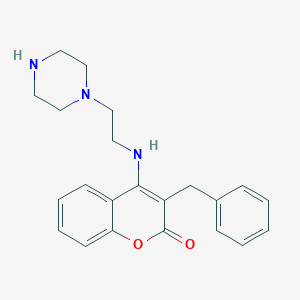

![4-{[3-(4-morpholinyl)propyl]amino}-2H-chromen-2-one](/img/structure/B508675.png)

![3-[3-[(2-chlorobenzyl)sulfanyl]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol](/img/structure/B508677.png)

![4-{[3-(1H-imidazol-1-yl)propyl]amino}-2H-chromen-2-one](/img/structure/B508678.png)

![6-methyl-N-{3-[(2-oxo-2H-chromen-4-yl)amino]propyl}nicotinamide](/img/structure/B508682.png)

![N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B508687.png)

![N-(2-{[(2-chloro-3-pyridinyl)carbonyl]amino}ethyl)-2-quinolinecarboxamide](/img/structure/B508690.png)

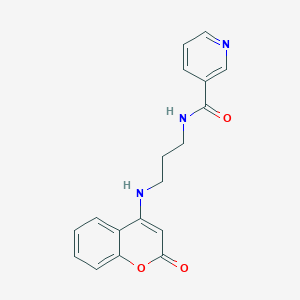

![N-{2-[(3-pyridinylcarbonyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B508692.png)

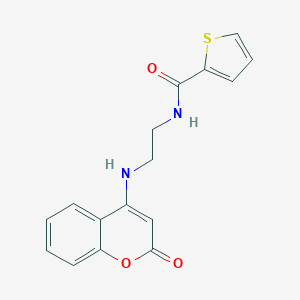

![N-{2-[(2-oxo-2H-chromen-4-yl)amino]ethyl}-2-furamide](/img/structure/B508694.png)